1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate
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Overview
Description
1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate is a chemical compound with the molecular formula C17H21NO3. It is known for its unique structure, which includes a cyano group, a cyclohexyl ring, and a phenylethyl group attached to an ethaneperoxoate moiety
Preparation Methods
The synthesis of 1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate involves several steps. One common method includes the reaction of 1-cyano-1-cyclohexyl-2-phenylethyl alcohol with ethaneperoxoic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethaneperoxoate moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ethaneperoxoate moiety can undergo cleavage to release reactive oxygen species. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Cyano-1-cyclohexyl-2-phenylethyl ethaneperoxoate can be compared with similar compounds such as:
1-Cyano-1-phenylbutyl ethaneperoxoate: Similar structure but with a phenylbutyl group instead of a cyclohexyl group.
1-Cyano-1-phenylethyl ethaneperoxoate: Lacks the cyclohexyl ring, making it less sterically hindered.
Properties
CAS No. |
62623-59-0 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(1-cyano-1-cyclohexyl-2-phenylethyl) ethaneperoxoate |
InChI |
InChI=1S/C17H21NO3/c1-14(19)20-21-17(13-18,16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3 |
InChI Key |
QXXYISDVIWAUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(CC1=CC=CC=C1)(C#N)C2CCCCC2 |
Origin of Product |
United States |
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